1-((2,6-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine

Description

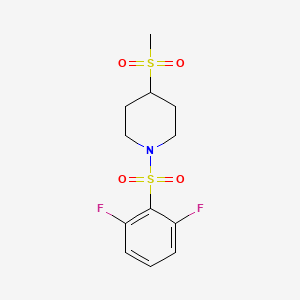

1-((2,6-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine is a synthetic organic compound featuring a piperidine core substituted with two sulfonyl groups. The 2,6-difluorophenylsulfonyl moiety at the 1-position and the methylsulfonyl group at the 4-position confer distinct electronic and steric properties. The methylsulfonyl group is a strong electron-withdrawing substituent, influencing the compound’s solubility and reactivity.

Properties

IUPAC Name |

1-(2,6-difluorophenyl)sulfonyl-4-methylsulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO4S2/c1-20(16,17)9-5-7-15(8-6-9)21(18,19)12-10(13)3-2-4-11(12)14/h2-4,9H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRDIPRZQWHWPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,6-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting a suitable difluorobenzene derivative with a nucleophile.

Sulfonylation: The sulfonyl groups are introduced through sulfonylation reactions. This can be achieved by reacting the piperidine derivative with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((2,6-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogen replacing oxygen functionalities.

Substitution: Substituted derivatives with nucleophiles replacing sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, 1-((2,6-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of difluorophenyl and sulfonyl groups on biological systems. It may serve as a probe to investigate enzyme interactions and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-((2,6-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfonyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Electron-Withdrawing Effects: The 2,6-difluorophenyl group in the target compound provides moderate electron withdrawal compared to the 2,6-dichlorophenyl analog in . Chlorine’s higher lipophilicity may enhance membrane permeability but reduce solubility.

Steric and Solubility Considerations :

- The target compound’s dual sulfonyl groups create a rigid, planar structure, which may limit conformational flexibility but enhance binding specificity.

- Carboxylic acid-containing analogs (e.g., ) exhibit higher water solubility due to ionizable groups, whereas methylsulfonyl derivatives rely on polar interactions for solubility .

Biological Relevance: Propyl-substituted analogs (e.g., 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol) in suggest that alkyl chains can modulate pharmacokinetic properties, such as half-life and tissue penetration. The dichlorophenyl derivative in highlights the trade-off between halogen size (Cl vs.

Research Implications

- The target compound’s fluorine-substituted aromatic ring may offer a balance between metabolic stability and toxicity compared to chlorinated analogs .

- Structural modifications observed in compounds (e.g., hydroxyl or propyl groups) provide insights into optimizing solubility and target engagement for future derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.